molecular formula C4H12N2O6 B087061 Ammonium [R-(R*,R*)]-tartrate CAS No. 14307-43-8

Ammonium [R-(R*,R*)]-tartrate

Cat. No. B087061
CAS RN: 14307-43-8
M. Wt: 167.12 g/mol
InChI Key: ZMFVLYPTTFPBNG-UHFFFAOYSA-N
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Description

Ammonium [R-(R*,R*)]-tartrate is a type of ammonium salt that is derived from tartaric acid . Tartaric acid is a naturally occurring organic acid that is found in many plants, particularly grapes . The [R-(R*,R*)] notation indicates that this compound is a specific enantiomer or optical isomer, meaning it has a specific three-dimensional arrangement of its atoms .


Synthesis Analysis

The synthesis of Ammonium [R-(R*,R*)]-tartrate involves the reaction of a racemic mixture with an enantiomerically pure chiral reagent . This results in a mixture of diastereomers, which can be separated due to their different physical properties . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers .


Molecular Structure Analysis

The molecular formula of Ammonium [R-(R*,R*)]-tartrate is C4H12N2O6 . The structure of the ammonium ion (NH4+) is tetrahedral, with the nitrogen atom at the center and the four hydrogen atoms surrounding it .


Chemical Reactions Analysis

Ammonium [R-(R*,R*)]-tartrate can participate in various chemical reactions. For instance, it can react with a chiral acid such as (+)-tartaric acid (R, R) to produce a mixture of diastereomeric salts . The reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated .

Scientific Research Applications

ESR Dosimetry in Radiotherapy

Ammonium tartrate is used in electron spin resonance (ESR) dosimetry, particularly in radiotherapy. Solid state pellets made from ammonium tartrate serve as radiation-sensitive substances. These pellets show promise in measuring absorbed dose in radiotherapy, exhibiting a detection range of 2-50 Gy and a low detectable dose of about 0.5 Gy. Studies have found that their properties are comparable or even superior to other ESR dosimeter materials, with no response dependence on beam quality for high-energy beams (Bartolotta et al., 2001).

Improvement in Clinical Dosimetry

Ammonium tartrate's stability for doses relevant to clinical use makes it a suitable material for clinical dosimetry. Enhancements in sensitivity are observed when the crystals are deuterated, and it has been shown that the signal decreases with increasing linear electron transfer (LET) of radiation, a crucial factor in clinical applications (Olsson, Lund & Lund, 2000).

Neutron Diffraction Study

Neutron diffraction studies of ammonium tartrate have contributed to understanding its molecular structure, particularly the positioning of hydrogen atoms. These studies reveal the stability of the structure, facilitated by a network of hydrogen bonds, which is vital in various scientific applications (Yadava & Padmanabhan, 1976).

Templating of Sol−Gel Reactions

The crystallization of organic salts like ammonium dl-tartrate is used for templating sol−gel reactions, leading to the production of hollow silica fibers and filaments. This process is significant in materials science for developing tubes with unique structural properties (Miyaji, Davis, Charmant & Mann, 1999).

Nonlinear Optical (NLO) Material

Ammonium tartrate is recognized as a potential nonlinear optical material. Its crystal structure, as determined by X-ray diffraction, and its unique optical properties, make it a candidate for applications in photonics and optoelectronics. The molecule shows intramolecular charge transfer, contributing to its high NLO activity (Vidya et al., 2011).

Protein Separation in Top-Down Proteomics

Ammonium tartrate has been identified as a mass spectrometry-compatible salt for hydrophobic interaction chromatography, aiding in the high-resolution separation of intact proteins in proteomics studies. This application is crucial for advancing proteomic research and understanding complex protein structures (Xiu et al., 2014).

properties

IUPAC Name

azane;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPGDYLVALNKEG-OLXYHTOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium [R-(R*,R*)]-tartrate

CAS RN

14307-43-8
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ammonium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium [R-(R*,R*)]-tartrate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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